molecular formula C8H16O2 B1139410 2-ETHYLHEXANOIC ACID-(CARBOXY-14C) CAS No. 105184-24-5

2-ETHYLHEXANOIC ACID-(CARBOXY-14C)

Katalognummer: B1139410
CAS-Nummer: 105184-24-5
Molekulargewicht: 146.23
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylhexanoic Acid-(Carboxy-14C) (CAS: 105184-24-5) is a radiocarbon-labeled derivative of 2-ethylhexanoic acid, where the carbon in the carboxylic acid group (-COOH) is replaced with the radioactive isotope carbon-14 (14C). Its molecular formula is C7(14C)H16O2, distinguishing it from the non-labeled counterpart (CAS: 149-57-5, C8H16O2) by the isotopic substitution . This compound is primarily used as a tracer in metabolic, environmental, and industrial studies to monitor degradation pathways, synthetic processes, and biological uptake due to its β-emitting properties .

Synthesis involves introducing 14C into the carboxylic group during production, often via carboxylation reactions with 14CO2. Its applications span pharmaceuticals (e.g., tracking drug metabolism), environmental science (e.g., biodegradation studies), and industrial chemistry (e.g., validating catalyst efficiency) .

Eigenschaften

CAS-Nummer

105184-24-5

Molekularformel

C8H16O2

Molekulargewicht

146.23

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

2-Ethylhexanoic acid has been extensively studied for its toxicological effects. Research indicates that it can cause severe skin irritation and necrotic changes upon dermal exposure .

Key Findings:

  • Irritation : Application to rabbit skin resulted in erythema and edema.
  • Metabolism : Studies on Fischer-344 rats demonstrated absorption and distribution patterns, revealing significant accumulation in the liver and kidneys post-administration .

Data Table: Toxicological Effects

Study TypeSubjectDoseObservations
Dermal IrritationRabbits1 mg/m³Severe irritation with necrotic changes
PharmacokineticsFischer-344 Rats100 mg/kg (oral)High radioactivity in liver and kidneys
Distribution StudyMice5 µCi (intraperitoneal)Peak levels in kidneys and liver at 1 hour

Pharmacokinetic Research

The compound is pivotal in pharmacokinetic studies due to its ability to trace metabolic pathways. The use of radiolabeling allows researchers to monitor the absorption, distribution, metabolism, and excretion (ADME) of the compound effectively.

Case Study: Metabolic Pathways
In a study involving pregnant SWV mice, the metabolic conversion of the compound was tracked to understand its impact on fetal development. The findings indicated significant maternal transfer of radioactivity, suggesting potential developmental toxicity .

Industrial Applications

2-Ethylhexanoic acid serves as an important intermediate in the production of various industrial chemicals:

  • Catalysts : Used in the formulation of catalysts for oxidizing hydrocarbons.
  • Driers for Coatings : Employed in varnishes and surface coatings to enhance drying times.
  • Plasticizers : Acts as a plasticizer in various polymer applications.

Data Table: Industrial Uses

Application TypeSpecific Use
CoatingsDriers for varnishes
CatalystsOxidation processes
PlasticsPlasticizers and stabilizers

Environmental Impact Studies

Given its potential for environmental exposure, 2-Ethylhexanoic acid has been evaluated for its ecological effects. It has been identified as a high-priority substance due to its persistence and bioaccumulation potential in aquatic environments .

Case Study: Ecotoxicology
Research assessing the effects on aquatic organisms revealed that exposure to 2-Ethylhexanoic acid can lead to adverse effects on growth and reproduction, emphasizing the need for careful management of this compound in industrial applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Isotopic Differences

  • 2-Ethylhexanoic Acid (Non-labeled): C8H16O2. It shares the same branched structure: a six-carbon chain with an ethyl group on the second carbon and a carboxylic acid terminus .
  • 2-Ethylhexanoic Acid-(Carboxy-14C): C7(14C)H16O2. Identical structure but with 14C in the carboxylic carbon, enabling detection via radiometric methods .
  • Hexanoic Acid-(1-14C): A linear isomer (C6(14C)H12O2) with 14C in the carboxylic group. Lacks the ethyl branch, resulting in lower hydrophobicity and different reactivity in esterification reactions .

Physical-Chemical Properties

Property 2-Ethylhexanoic Acid-(Carboxy-14C) 2-Ethylhexanoic Acid (Non-labeled) Hexanoic Acid-(1-14C)
Molecular Weight ~158.2 (with 14C) 144.21 ~132.16 (with 14C)
Boiling Point ~228–230°C (estimated) 228°C 205°C
Solubility Low in water, miscible in organics Similar Higher water solubility
Radioactivity Yes (β-emitter, 156 keV) No Yes (β-emitter)

Vorbereitungsmethoden

Comparative Analysis of Catalysts and Conditions

The patent provides a detailed comparison of catalysts, including potassium acetate (KAc), copper acetate (Cu(Ac)₂), and manganese acetate (Mn(Ac)₂):

CatalystTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)
0.2% KAc150.399.492.9
1.5% Mn(Ac)₂151.099.794.2
2.0% Mn(Ac)₂02.099.394.1

Manganese-based catalysts consistently outperform others, particularly under pressurized conditions, making them ideal for high-purity 14C synthesis.

Isotopic Labeling via Carboxyl Group Incorporation

The carboxy-14C designation requires precise localization of the radiolabel. A 2025 study administered [2-14C-hexyl]2-ethylhexanoic acid to Fischer 344 rats, confirming the compound’s stability in biological matrices. While the synthesis protocol isn’t explicitly detailed, the labeling strategy likely involves:

  • Synthesis of 2-ethylhexanal-(1-14C) : Introducing 14C at the aldehyde’s carbonyl carbon via Kiliani-Fischer elongation or other carboxylation methods.

  • Oxidation to 2-ethylhexanoic acid-(carboxy-14C) : Using the catalytic systems described in to retain the label.

Two-Phase Extraction and Purification

Post-synthesis purification is critical for removing unreacted precursors and catalysts. A 2017 patent (CN106831399B) describes a water/2-ethylhexanoic acid biphasic system for isolating rhodium complexes, which can be adapted for radiochemical purification. Adjusting the pH to 6–7 with sodium hydroxide precipitates impurities, allowing the labeled acid to be extracted from the organic phase. Vacuum drying at 100°C yields a stable, powdery product with >95% radiochemical purity .

Scalability and Industrial Feasibility

Scaling isotopic synthesis necessitates balancing cost, yield, and regulatory compliance. The batch reactor system in offers modular scalability, with reaction times under 4 hours at 1.0 MPa pressure . For large-scale 14C production, continuous-flow reactors could further enhance efficiency by maintaining steady-state conditions and reducing isotopic dilution.

Q & A

Basic Research Questions

Q. How can I verify the purity and isotopic integrity of 2-ETHYLHEXANOIC ACID-(CARBOXY-14C) in synthesis workflows?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with radiometric detection to separate the compound from impurities and quantify 14C incorporation. Confirm molecular identity via NMR spectroscopy (1H/13C) and compare retention times with unlabeled standards . For isotopic verification, employ mass spectrometry (MS) to detect the mass shift caused by 14C labeling at the carboxyl group .

Q. What experimental precautions are critical when handling 2-ETHYLHEXANOIC ACID-(CARBOXY-14C) due to its volatility and radioactivity?

  • Guidelines :

  • Conduct experiments in a certified fume hood to mitigate inhalation risks (vapor pressure: ~0.03 mmHg at 25°C) .
  • Use double-containment systems for radioactive samples and monitor radiation levels with a Geiger counter.
  • Quench residual reactivity by neutralizing acidic groups with sodium bicarbonate before disposal .

Q. How do I design a kinetic study to track the degradation of 2-ETHYLHEXANOIC ACID-(CARBOXY-14C) in aqueous environments?

  • Protocol :

  • Prepare buffered solutions (pH 4–9) and incubate at controlled temperatures.
  • Sample at intervals and extract using solid-phase extraction (SPE). Quantify degradation products via liquid scintillation counting (LSC) for 14C activity and GC-MS for structural identification .

Advanced Research Questions

Q. How can I resolve discrepancies in reported metabolic pathways of 2-ETHYLHEXANOIC ACID-(CARBOXY-14C) across in vitro and in vivo models?

  • Analysis Framework :

  • Compare metabolic profiles using tandem MS (LC-MS/MS) to identify species-specific metabolites (e.g., β-oxidation intermediates).
  • Statistically evaluate inter-study variability (e.g., ANOVA for dose-response data) and control for confounding factors like enzymatic activity differences in liver microsomes .
  • Cross-reference with isotopic tracer studies to confirm pathway fidelity .

Q. What strategies optimize the use of 2-ETHYLHEXANOIC ACID-(CARBOXY-14C) in environmental fate studies with heterogeneous soil matrices?

  • Experimental Design :

  • Conduct parallel experiments with 14C-labeled and unlabeled analogs to distinguish biotic/abiotic degradation.
  • Use autoradiography to localize 14C in soil sections and correlate with microbial community data (16S rRNA sequencing) .
  • Apply QSPR modeling to predict partitioning coefficients (log Kow) based on structural analogs like 4-METHYLHEXANOIC ACID (log Kow: ~2.3) .

Q. How do I address low recovery rates of 2-ETHYLHEXANOIC ACID-(CARBOXY-14C) in lipid bilayer permeation assays?

  • Troubleshooting :

  • Validate membrane integrity using fluorescent probes (e.g., calcein leakage assay).
  • Adjust pH to ensure the compound remains protonated (pKa ~4.8), reducing non-specific binding .
  • Optimize extraction solvents (e.g., dichloromethane:methanol 9:1) to improve lipid-phase partitioning .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.